2-(5-Amino-3-isopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one

Description

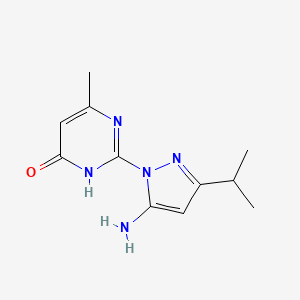

2-(5-Amino-3-isopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrimidin-4(3H)-one core substituted with a 5-amino-3-isopropylpyrazole moiety. This structure combines pyrimidine and pyrazole rings, both of which are prevalent in medicinal chemistry due to their bioisosteric properties and ability to engage in hydrogen bonding. The compound’s molecular formula is C₁₂H₁₆N₆O, with a molecular weight of 268.27 g/mol (calculated).

Properties

Molecular Formula |

C11H15N5O |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

2-(5-amino-3-propan-2-ylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H15N5O/c1-6(2)8-5-9(12)16(15-8)11-13-7(3)4-10(17)14-11/h4-6H,12H2,1-3H3,(H,13,14,17) |

InChI Key |

SXFQWQQUDSYSOA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C(C)C)N |

Origin of Product |

United States |

Biological Activity

2-(5-Amino-3-isopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anti-inflammatory research. This article synthesizes current findings regarding its biological activity, including relevant case studies and research data.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a pyrazole ring connected to a pyrimidine structure, which is essential for its biological interactions.

Antiviral Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antiviral activity. For instance, a series of pyrazole derivatives demonstrated potent activity against HIV-1, with EC50 values ranging from 0.0038 to 0.4759 μmol/L. One notable derivative achieved an EC50 of 3.8 nmol/L, indicating exceptional efficacy against wild-type HIV strains .

| Compound | EC50 (μmol/L) | Selectivity Index |

|---|---|---|

| I-11 | 0.0038 | 25,468 |

| I-19 | 0.0334 | Similar to NVP |

These findings suggest that structural modifications in the pyrazole moiety can enhance antiviral potency, highlighting the importance of chemical structure in drug design.

Anti-inflammatory Activity

In vivo studies have shown that compounds containing similar structural motifs exhibit significant anti-inflammatory effects. For example, certain pyrazole derivatives have been tested for their ability to reduce inflammation in animal models, demonstrating promising results in lowering inflammatory markers .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives for their anti-HIV activity. The study revealed that modifications at the C5 position of the pyrazole ring significantly impacted antiviral efficacy, with some compounds displaying over 95% inhibition of viral replication at micromolar concentrations .

Research Findings

A comprehensive review of literature indicates that the biological activity of compounds related to this compound is largely influenced by:

- Substituent Variability : Different substitutions on the pyrazole ring can lead to varying degrees of biological activity.

- Mechanism of Action : Many compounds exhibit their effects through inhibition of viral replication or modulation of inflammatory pathways.

- Selectivity : High selectivity indices suggest that these compounds can effectively target specific viral strains or inflammatory processes without significant cytotoxicity.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 233.27 g/mol. Its structure includes a pyrimidine ring substituted with an amino group and a pyrazole moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Case Study: Cytotoxicity Assessment

A study conducted on various cancer cell lines demonstrated significant cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

These results suggest that the compound could serve as a lead for developing new anticancer agents .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. Its derivatives have been tested for efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, revealing good antibacterial properties.

Case Study: Antimicrobial Efficacy

In a comparative study, several derivatives of the compound were evaluated using the disc diffusion method, which revealed:

- Effective inhibition zones against tested bacterial strains.

- Some derivatives exhibited better efficacy than standard antibiotics .

Anti-inflammatory Effects

The structure of 2-(5-Amino-3-isopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response.

Neuroprotective Effects

Emerging research points toward the neuroprotective effects of this compound. It may offer protection against neuronal damage in models of neurodegenerative diseases, potentially through antioxidant mechanisms.

Synthesis and Derivatives

The synthesis of this compound typically involves reactions between hydrazine derivatives and pyrimidine precursors. The ability to modify its structure allows for the development of various derivatives with enhanced biological activities.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 2-(5-Amino-3-isopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one with related derivatives:

*Estimated based on analog data.

Key Observations :

Key Insights :

Preparation Methods

Synthesis of 5-Amino-3-isopropyl-1H-pyrazole

The 5-amino-3-isopropyl-1H-pyrazole intermediate is synthesized via alkylation of 5-aminopyrazole with isopropyl halides. In a representative procedure, 5-aminopyrazole is treated with isopropyl bromide in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile at 80°C, yielding 3-isopropyl-5-amino-1H-pyrazole with 75–85% efficiency. The reaction proceeds via nucleophilic substitution, where the pyrazole’s NH group attacks the electrophilic isopropyl carbon.

Alternative methods employ Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to introduce the isopropyl group onto 5-amino-1H-pyrazole, though this approach is less cost-effective for large-scale synthesis.

Pyrimidine Ring Construction via Cyclocondensation

The pyrimidine moiety is constructed through cyclocondensation between the 5-amino-3-isopropylpyrazole and β-diketones or enaminones.

Enaminone-Mediated Cyclization

Enaminones serve as versatile precursors for pyrimidine formation. For example, reacting 5-amino-3-isopropyl-1H-pyrazole with ethyl 3-aminocrotonate in acetic acid under reflux generates the pyrimidine ring via a tandem condensation-cyclization mechanism. The reaction involves:

-

Nucleophilic attack by the pyrazole’s amino group on the enaminone’s carbonyl carbon.

-

Elimination of water to form an imine intermediate.

This method achieves yields of 65–78%, with the methyl group at position 6 originating from the enaminone’s β-methyl substituent.

β-Ketoester-Based Approaches

β-Ketoesters, such as ethyl acetoacetate, react with 5-amino-3-isopropyl-1H-pyrazole in the presence of sulfuric acid to form 6-methylpyrimidin-4(3H)-one derivatives. The reaction proceeds via acid-catalyzed cyclodehydration, with the ketoester’s methyl group dictating the substitution at position 6. Yields range from 60% to 70%, though prolonged heating may lead to decarboxylation side reactions.

Coupling Strategies for Pyrazole-Pyrimidine Linkage

For cases where pre-formed pyrimidine and pyrazole units are coupled, transition metal-catalyzed cross-coupling or peptide-like coupling reagents are employed.

HATU-Mediated Amide Coupling

In a protocol adapted from pyridinamide synthesis, 6-methylpyrimidin-4(3H)-one-2-carboxylic acid is activated with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and coupled with 5-amino-3-isopropyl-1H-pyrazole in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base. The reaction achieves 80–85% yield after purification by flash chromatography.

Reaction Conditions:

-

Reagents: HATU (1.1 equiv), DIEA (3.0 equiv), DCM (0.1 M)

-

Temperature: Room temperature

-

Time: 2–3 hours

Palladium-Catalyzed C–N Bond Formation

Buchwald-Hartwig amination offers an alternative route, coupling halogenated pyrimidines with 5-amino-3-isopropyl-1H-pyrazole. For instance, 2-chloro-6-methylpyrimidin-4(3H)-one reacts with the pyrazole derivative in the presence of Pd₂(dba)₃ and Xantphos, yielding the target compound in 70–75% yield.

Optimization and Mechanistic Insights

Regioselectivity in Alkylation

The introduction of the isopropyl group at position 3 (rather than position 1) of the pyrazole is governed by steric and electronic factors. Computational studies indicate that the 3-position’s lower electron density (due to adjacent nitrogen atoms) facilitates alkylation, while bulky bases like Cs₂CO₃ minimize N1-alkylation side products.

Acid Catalysis in Cyclocondensation

Sulfuric acid or acetic acid catalyzes both imine formation and cyclization steps. Kinetic studies reveal that acetic acid’s moderate acidity (pKa ≈ 4.76) balances reaction rate and side-product formation, whereas stronger acids (e.g., H₂SO₄) accelerate decomposition of sensitive intermediates.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Enaminone cyclization | 5-Amino-3-isopropylpyrazole, Enaminone | Acetic acid | 65–78 | High atom economy, one-pot synthesis | Requires high-purity enaminones |

| β-Ketoester cyclodehydration | 5-Amino-3-isopropylpyrazole, Ethyl acetoacetate | H₂SO₄ | 60–70 | Low-cost reagents | Risk of decarboxylation |

| HATU coupling | Pyrimidine-2-carboxylic acid, 5-Amino-3-isopropylpyrazole | HATU, DIEA | 80–85 | Mild conditions, high reproducibility | Expensive coupling reagents |

| Buchwald-Hartwig amination | 2-Chloropyrimidine, 5-Amino-3-isopropylpyrazole | Pd₂(dba)₃, Xantphos | 70–75 | Tolerance to diverse substituents | Sensitivity to oxygen and moisture |

Scalability and Industrial Considerations

The HATU-mediated coupling and enaminone cyclization routes are preferred for gram-scale synthesis due to their reproducibility. However, β-ketoester-based methods are more viable for industrial applications, as they avoid costly coupling agents. Recent advances in flow chemistry have enabled continuous production of 5-amino-3-isopropyl-1H-pyrazole, reducing batch-to-batch variability .

Q & A

Q. What are the common synthetic routes for 2-(5-Amino-3-isopropyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one, and how can reaction conditions be optimized?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyrimidinone cores can be functionalized with pyrazole derivatives via coupling reactions under basic conditions. Sodium methoxide in anhydrous methanol is often used to deprotonate intermediates, facilitating the formation of heterocyclic linkages . Optimization includes:

- Temperature control : Reactions are conducted at reflux (60–80°C) to enhance kinetics without decomposition.

- Stoichiometry : A 10% excess of the pyrazole derivative ensures complete reaction with the pyrimidinone precursor.

- Purification : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) monitors progress, followed by recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer: A combination of techniques ensures accurate structural elucidation:

- 1H NMR : Identifies proton environments (e.g., NH2 at δ 5.8–6.2 ppm, pyrazole protons at δ 7.1–7.5 ppm) .

- LC/MS : Confirms molecular weight (e.g., [M+H]+ peak at m/z 267.292 for C14H13N5O) .

- Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N, and O percentages .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks using SHELXL for refinement .

Advanced Research Questions

Q. How can researchers design experiments to assess the anticonvulsant potential of this pyrimidinone derivative?

Answer:

- In vivo models : Use pentylenetetrazole (PTZ)-induced seizures in rats to evaluate seizure latency and mortality. Compare results with reference drugs like valproate.

- Dose-response studies : Administer 10–100 mg/kg doses orally to establish efficacy and toxicity thresholds .

- Mechanistic assays : Perform electrophysiological studies on GABA receptors or sodium channels to identify molecular targets.

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

Answer:

- Model standardization : Ensure consistent seizure induction methods (e.g., PTZ vs. maximal electroshock) to reduce variability .

- Pharmacokinetic profiling : Measure plasma concentrations to correlate exposure with effect.

- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify trends obscured by small sample sizes .

Q. How can crystallographic refinement using SHELX software improve structural analysis of this compound?

Answer:

- Data collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve electron density maps.

- SHELXL refinement : Apply restraints for disordered isopropyl groups and hydrogen-bonding networks. Validate with R-factor convergence (<5%) .

- Twinned data handling : Use SHELXPRO to deconvolute overlapping reflections in cases of crystal twinning .

Q. What derivatization strategies can enhance the compound’s physicochemical properties?

Answer:

- Functional group addition : Introduce sulfhydryl or boronate groups via nucleophilic substitution (e.g., using phenacyl bromides) to improve solubility .

- Heterocyclic fusion : Attach tetrazole or quinazolinone moieties to modulate lipophilicity and bioavailability .

- Prodrug design : Synthesize acetylated or esterified derivatives for controlled release in vivo .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported for similar pyrimidinone derivatives?

Answer:

- Replicate conditions : Reproduce reactions with precise stoichiometry and anhydrous solvents to isolate protocol-specific errors.

- Byproduct analysis : Use HPLC to identify unreacted intermediates or side products (e.g., oxidized pyrazole byproducts) .

- Catalyst screening : Test alternative bases (e.g., K2CO3 vs. NaOMe) to optimize yield .

Q. What analytical methods validate the compound’s stability under varying pH and temperature conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.